molecular formula C14H17N3O3S B2845361 N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923163-49-9

N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2845361
CAS No.: 923163-49-9
M. Wt: 307.37
InChI Key: UBFXFINJWXJVMH-UHFFFAOYSA-N
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Description

N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains a thiazole ring and a furan ring. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .

Mechanism of Action

Target of Action

The compound, also known as N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, is a thiazole-based heterocyclic amide . Thiazole compounds have been found to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . .

Mode of Action

The mode of action of thiazole compounds is often associated with their ability to interact with various biological targets. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems

Biochemical Pathways

Thiazole compounds can influence various biochemical pathways. For instance, some thiazole compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability and therapeutic efficacy. Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . .

Result of Action

The result of the compound’s action can be observed at the molecular and cellular levels. For instance, some thiazole compounds have shown significant antimicrobial activity against various microorganisms . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the solubility of a compound in different solvents can affect its bioavailability and therapeutic action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles. This reaction leads to the formation of a series of heterocycles, including thiazoles . The reaction conditions often include the use of solvents like acetic acid and reagents such as bromine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium hexacyanoferrate(III)

    Reducing Agents: Sodium borohydride

    Solvents: Acetic acid, propan-2-ol

Major Products

The major products formed from these reactions include various substituted thiazoles and furan derivatives, which can exhibit different biological activities .

Properties

IUPAC Name

N-[4-[2-(2-methylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9(2)7-15-12(18)6-10-8-21-14(16-10)17-13(19)11-4-3-5-20-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFXFINJWXJVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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